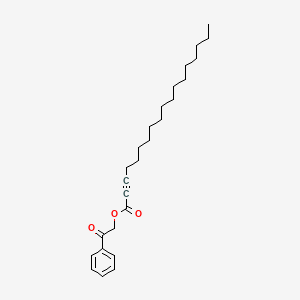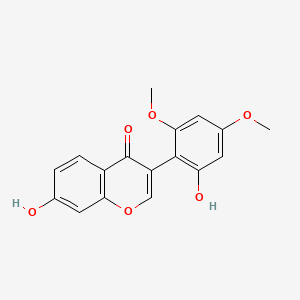
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and multiple phenyl groups attached to a tetrahydro-tetrazine ring
Méthodes De Préparation
The synthesis of 3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Analyse Des Réactions Chimiques
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, affecting neurotransmission . The exact pathways and molecular targets depend on the specific derivatives and their applications.
Comparaison Avec Des Composés Similaires
3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of heterocyclic compounds.
Propriétés
Numéro CAS |
88235-99-8 |
|---|---|
Formule moléculaire |
C26H21BrN4 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-2,3,5-triphenyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H21BrN4/c27-22-18-16-21(17-19-22)26-29-30(23-12-6-2-7-13-23)25(20-10-4-1-5-11-20)28-31(26)24-14-8-3-9-15-24/h1-19,26,29H |
Clé InChI |
HNECOPONWFPCSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)




amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)
